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Introduction
The Z-Tyr-Lys-Arg-pNA (Nα-Benzyloxycarbonyl-L-Tyrosyl-L-Lysyl-L-Arginine-p-nitroanilide)

assay is a widely used method for the quantitative determination of certain protease activities.

This chromogenic substrate is particularly useful for assaying subtilisin-type and yapsin-like

proteases.[1] The principle of the assay is based on the enzymatic cleavage of the peptide

backbone at the C-terminal side of the arginine residue. This cleavage releases the p-

nitroaniline (pNA) moiety, which is a yellow chromophore. The rate of pNA release, measured

by the increase in absorbance at 405 nm, is directly proportional to the protease activity. This

application note provides a detailed protocol for performing the Z-Tyr-Lys-Arg-pNA protease

assay, along with data presentation guidelines and diagrams to illustrate the experimental

workflow and the underlying biochemical principles.

Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond between

the arginine residue of the peptide substrate and the p-nitroaniline group. The protease

recognizes the specific Tyr-Lys-Arg sequence and catalyzes the cleavage, leading to the

release of pNA. The liberated pNA has a strong absorbance at 405 nm, allowing for sensitive

and continuous monitoring of the enzyme's activity using a spectrophotometer or a microplate

reader.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12387806?utm_src=pdf-interest
https://www.benchchem.com/product/b12387806?utm_src=pdf-body
https://www.medchemexpress.com/z-tyr-lys-arg-pna.html
https://www.benchchem.com/product/b12387806?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Quantitative data from the Z-Tyr-Lys-Arg-pNA assay should be recorded and presented in a

clear and organized manner to facilitate interpretation and comparison.

Table 1: Reagent and Stock Solution Parameters
Reagent

Molecular
Weight

Recommended
Solvent

Typical Stock
Concentration

Storage
Conditions

Z-Tyr-Lys-Arg-

pNA

Varies by salt

form
DMSO or DMF 10-50 mM

-20°C, protected

from light and

moisture

Protease (e.g.,

Subtilisin)
Varies

Appropriate

buffer
0.1-1 mg/mL -20°C or -80°C

p-Nitroaniline (for

standard curve)
138.14 g/mol

DMSO or

Ethanol
1-10 mM

4°C, protected

from light

Table 2: Typical Assay Parameters
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Parameter Typical Value/Range Notes

Wavelength (λ) 405 nm

Molar Extinction Coefficient (ε)

of pNA
9,960 M⁻¹cm⁻¹ at 405 nm

This value can be pH-

dependent. It is advisable to

determine it under your

specific assay conditions or

use a standard curve.

Assay Buffer
50 mM Tris-HCl, pH 7.5-8.5,

with 100 mM NaCl

Buffer composition and pH

should be optimized for the

specific protease.

Final Substrate Concentration 0.1 - 2 mM

Should be optimized around

the Kₘ value for the specific

enzyme.

Final Enzyme Concentration 1 - 100 ng/mL

Should be adjusted to ensure

a linear reaction rate over the

desired time course.

Reaction Volume 100 - 200 µL For 96-well plate format.

Incubation Temperature 25 - 37°C
Should be optimized for the

specific protease.

Incubation Time 10 - 60 minutes
The reaction should be

monitored in the linear range.

Experimental Protocols
This section provides a detailed methodology for performing the Z-Tyr-Lys-Arg-pNA protease

assay.

Reagent Preparation
Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH between 7.5 and 8.5. Add 100 mM

NaCl. The optimal pH will depend on the specific protease being assayed.
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Substrate Stock Solution: Dissolve Z-Tyr-Lys-Arg-pNA in DMSO to a final concentration of

20 mM. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw

cycles.

Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (e.g., the

assay buffer) at a concentration of 1 mg/mL. Immediately before the assay, dilute the

enzyme to the desired final concentration in cold assay buffer.

p-Nitroaniline Standard Stock Solution: Dissolve p-nitroaniline in DMSO to a concentration of

10 mM. This stock solution will be used to generate a standard curve.

Assay Protocol (96-well plate format)
Prepare pNA Standard Curve:

In a 96-well plate, perform serial dilutions of the pNA standard stock solution in the assay

buffer to obtain concentrations ranging from 0 to 200 µM.

The total volume in each well should be 200 µL.

Measure the absorbance at 405 nm.

Plot the absorbance values against the known pNA concentrations to generate a standard

curve. The slope of this curve can be used to determine the molar extinction coefficient of

pNA under your specific assay conditions.

Enzyme Assay:

Add 170 µL of assay buffer to each well of a 96-well plate.

Add 10 µL of the diluted enzyme solution to the appropriate wells.

Add 10 µL of a potential inhibitor or vehicle control to the appropriate wells.

To initiate the reaction, add 10 µL of the Z-Tyr-Lys-Arg-pNA substrate stock solution (for a

final concentration of 1 mM in a 200 µL reaction volume).
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Immediately start monitoring the change in absorbance at 405 nm at a constant

temperature (e.g., 37°C) using a microplate reader. Record the absorbance every minute

for 15 to 30 minutes.

Data Analysis:

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus

time plot (ΔA/min).

Convert the rate of change in absorbance to the rate of pNA production using the Beer-

Lambert law: Rate (mol/min) = (ΔA/min) / (ε × l) where:

ΔA/min is the initial rate of absorbance change.

ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹).

l is the path length of the light in the well (in cm). For most 96-well plates, this can be

calculated based on the volume in the well or determined using the pNA standard curve.

Calculate the specific activity of the enzyme: Specific Activity (U/mg) = (Rate (µmol/min)) /

(amount of enzyme in mg) where one unit (U) is defined as the amount of enzyme that

hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Visualizations
Enzymatic Reaction and Detection Principle
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Caption: Enzymatic cleavage of Z-Tyr-Lys-Arg-pNA and detection of pNA.

Experimental Workflow
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Caption: Workflow for the Z-Tyr-Lys-Arg-pNA protease assay.

Relevant Signaling Pathway: SKI-1/S1P in Lipid
Homeostasis
Subtilisin/kexin-isozyme 1 (SKI-1), also known as Site-1 Protease (S1P), is a subtilisin-like

protease that plays a crucial role in the regulation of lipid metabolism.[2][3] The Z-Tyr-Lys-Arg-
pNA substrate can be used to assay the activity of such proteases. The following diagram

illustrates a simplified signaling pathway involving SKI-1/S1P.
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Caption: Simplified SKI-1/S1P signaling pathway in lipid homeostasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

